molecular formula C15H18N2O2 B4535193 N-(2,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(2,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4535193
M. Wt: 258.32 g/mol
InChI Key: INMQQPKRVLRMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, often starting from basic isoxazole derivatives. For instance, a collection of isoxazole-4,5-dicarboxamides was prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, showcasing the chemical versatility of isoxazole compounds in creating a variety of derivatives with potential biological activities (Yu et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of isoxazole derivatives reveals detailed geometrical configurations. For example, the molecule of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide consists of two approximately planar parts, indicating the importance of molecular geometry in the chemical behavior of these compounds (Rodier et al., 1993).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, forming new compounds with different functional groups. For instance, the transformation of isoxazole derivatives through chemoselective nucleophilic chemistry demonstrates their reactivity and potential for creating structurally diverse compounds with specific properties (Yu et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The synthesis and crystal structure analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provides insight into the solid-state structure of similar compounds, which is essential for their application in various fields (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of these compounds. Research into the synthesis and herbicidal activities of related isoxazole derivatives highlights the importance of understanding these chemical properties for designing compounds with desired biological activities (Fu-b, 2014).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-5-12-14(11(4)19-17-12)15(18)16-13-8-9(2)6-7-10(13)3/h6-8H,5H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMQQPKRVLRMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 4
N-(2,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 5
N-(2,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 6
N-(2,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.